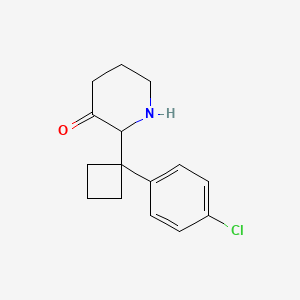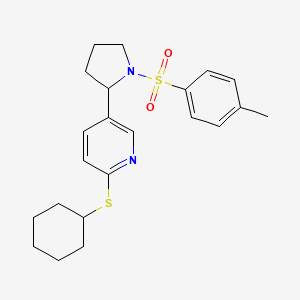![molecular formula C12H15N3O4 B11814496 Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B11814496.png)
Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is known for its unique structure, which includes a hydrazinylidene group linked to a propanoate ester, making it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 2-methyl-4-nitrophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The hydrazinylidene group can be oxidized to form corresponding oxides.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydrazone oxides.
Substitution: Alkyl or acyl substituted derivatives.
Applications De Recherche Scientifique
Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-[(4-nitrophenyl)hydrazinylidene]propanoate
- Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazono]acetate
- Ethyl 2-[(2-nitrophenyl)hydrazinylidene]propanoate
Uniqueness
Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate is unique due to the presence of the 2-methyl-4-nitrophenyl group, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C12H15N3O4 |
|---|---|
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C12H15N3O4/c1-4-19-12(16)9(3)13-14-11-6-5-10(15(17)18)7-8(11)2/h5-7,14H,4H2,1-3H3 |
Clé InChI |
XQMQMGLYROKWGF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{5-Chloro-2-[(4-chlorophenyl)methoxy]-phenyl}prop-2-enoic acid](/img/structure/B11814414.png)

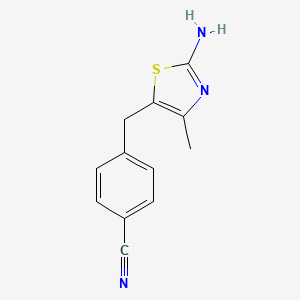
![Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11814440.png)
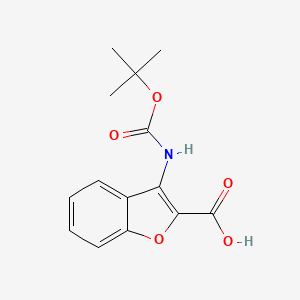

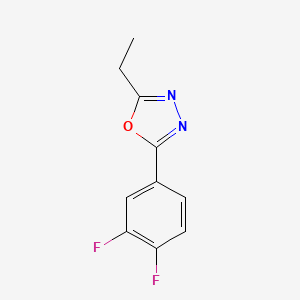
![2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11814480.png)




